molecular formula C9H16O3 B104090 Ethyl 4-hydroxycyclohexanecarboxylate CAS No. 17159-80-7

Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No. B104090
Key on ui cas rn: 17159-80-7
M. Wt: 172.22 g/mol
InChI Key: BZKQJSLASWRDNE-UHFFFAOYSA-N
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Patent
US08889718B2

Procedure details

Ethyl 4-hydroxycyclohexanecarboxylate (3.44 g, 20.0 mmol) was dissolved in DMF (7 mL), and imidazole (3.40 g, 50.0 mmol) and tert-butyldimethylsilyl chloride (3.62 g, 24 mmol) were added thereto, followed by stirring overnight at room temperature. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=10:1) to afford ethyl 4-(tert-butyldimethylsilyloxy)cyclohexane-carboxylate (5.73 g, 100%).
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
3.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.N1C=CN=C1.[Si:18](Cl)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19].O>CN(C=O)C>[Si:18]([O:1][CH:2]1[CH2:3][CH2:4][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:7]1)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
3.44 g
Type
reactant
Smiles
OC1CCC(CC1)C(=O)OCC
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
3.62 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.73 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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